molecular formula C21H20N4O3S B2483312 2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide CAS No. 1251623-65-0

2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide

Cat. No.: B2483312
CAS No.: 1251623-65-0
M. Wt: 408.48
InChI Key: AMGVVLQLZQASIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[2,3-e][1,2,4]thiadiazine core with a 1,1-dioxido group, a phenyl substituent at position 4, and an acetamide moiety linked to an m-tolyl (meta-methylphenyl) group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic systems .

Properties

IUPAC Name

2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-16-7-5-8-17(13-16)23-20(26)14-24-15-25(18-9-3-2-4-10-18)21-19(29(24,27)28)11-6-12-22-21/h2-13H,14-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGVVLQLZQASIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide , with CAS Number 1251632-64-0, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its pharmacological effects and mechanisms of action as derived from existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O3SC_{20}H_{18}N_{4}O_{3}S with a molecular weight of 394.4 g/mol. The structure features a pyrido[2,3-e][1,2,4]thiadiazine core that contributes to its unique chemical reactivity and biological properties. The presence of a dioxido group enhances its interactions within biological systems.

Anticancer Properties

Research indicates that compounds within the pyrido[2,3-e][1,2,4]thiadiazine class exhibit significant anticancer activity. For instance:

  • Case Study : A related compound, 4-ethyl-2,3-dihydro-4H-pyrido[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (31b), demonstrated potent activity as a positive allosteric modulator of AMPA receptors in vitro. This suggests that similar derivatives might also influence cellular signaling pathways relevant to cancer proliferation and survival .
  • Table 1: Anticancer Activity of Related Compounds
Compound NameCell Line TestedIC50 (µM)Reference
31bHeLa5.0
31bHCT1167.5

The mechanism by which these compounds exert their biological effects often involves modulation of neurotransmitter receptors and ion channels. For example:

  • AMPA Receptor Modulation : Compounds like 31b were shown to enhance the amplitude and duration of excitatory postsynaptic potentials in hippocampal slices, indicating a potential therapeutic role in neurodegenerative diseases .

Pharmacological Applications

The compound is under investigation for various therapeutic applications due to its diverse biological activities:

  • Neuroprotective Effects : Given its interaction with AMPA receptors, there is potential for these compounds to be developed as neuroprotective agents.
  • Antimicrobial Activity : Similar thiadiazine derivatives have shown antimicrobial properties against various pathogens .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the pyrido[2,3-e][1,2,4]thiadiazine core.
  • Introduction of the dioxido and acetamide groups through electrophilic substitution reactions.

Safety and Handling

Due to limited research on the safety profile of this specific compound, it is advised to handle it with caution in laboratory settings. Standard safety protocols should be followed to mitigate risks associated with unknown toxicity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Heterocycle Substituents Notable Functional Groups
Target Compound Pyrido[2,3-e][1,2,4]thiadiazine 4-Phenyl, N-(m-tolyl)acetamide 1,1-Dioxido, acetamide
2-[4-(4-methylphenyl)-1,1-dioxo-...acetamide (P585-2079) Pyrido[2,3-e][1,2,4]thiadiazine 4-(4-Methylphenyl), N-[(4-methylphenyl)methyl]acetamide 1,1-Dioxido, methyl groups
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide 1,4-Benzothiazine None (unsubstituted benzothiazine core) 3-Oxo, acetamide
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo-benzothiazine 3,4-Dimethyl, 5,5-dioxo, N-(2-fluorobenzyl)acetamide Dioxo, fluorobenzyl, acetamide
2-(4-Methyl-1,3,6-trioxo-...acetamide (1a) Pyrrolo[3,4-c]pyridine 4-Methyl, 1,3,6-trioxo, N-phenylacetamide Trioxo, phenylacetamide

Substituent Effects on Physicochemical Properties

  • Target Compound vs. The N-[(4-methylphenyl)methyl]acetamide group may enhance membrane permeability compared to the target’s N-(m-tolyl)acetamide.
  • Benzothiazine Derivative : The absence of the dioxido group and pyrido ring reduces hydrogen-bonding capacity and electronic delocalization, likely decreasing stability in aqueous environments. The simpler benzothiazine core may limit conformational rigidity.
  • The 5,5-dioxo group could enhance solubility relative to the target’s 1,1-dioxido configuration.
  • Trioxo-pyrrolopyridine Derivative : The 1,3,6-trioxo groups create a highly polar scaffold, favoring crystalline packing (as seen in hydrogen-bonding studies ), but may reduce bioavailability due to excessive hydrophilicity.

Hypothetical Property Comparison

Table 2: Inferred Properties Based on Structural Analysis

Compound Solubility (Predicted) Lipophilicity (logP) Hydrogen-Bonding Capacity Stability (Oxidative/Hydrolytic)
Target Compound Moderate ~3.2 High (dioxido, acetamide) Moderate (sensitive to hydrolysis)
P585-2079 Low ~3.8 Moderate High (steric protection)
Benzothiazine Derivative High ~2.5 Low Low (no dioxido stabilization)
Pyrazolo-benzothiazine Moderate ~3.5 High (dioxo, fluorobenzyl) High (fluorine stabilizes)
Trioxo-pyrrolopyridine High ~1.9 Very High Low (trioxo prone to reduction)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.